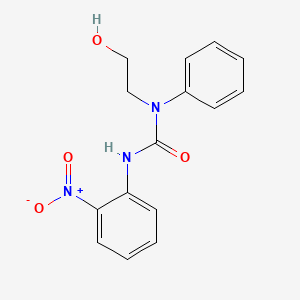![molecular formula C11H14N4O2 B14586741 6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile CAS No. 61274-90-6](/img/structure/B14586741.png)
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazine ring substituted with a morpholine group and an ethoxy group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
The synthesis of 6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with 2-(morpholin-4-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base, leading to the breakdown of the molecule into smaller fragments.
Wissenschaftliche Forschungsanwendungen
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It can be used in assays to investigate its effects on various biological pathways.
Medicine: The compound is explored for its potential therapeutic properties. Researchers investigate its activity against specific diseases, such as cancer, infections, and neurological disorders.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile can be compared with other similar compounds, such as:
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has a similar morpholine and ethoxy substitution but features a triazine ring instead of a pyrazine ring.
6-Morpholin-4-ylpyrazine-2-carboxylic acid: This compound has a similar pyrazine ring with a morpholine group but includes a carboxylic acid functional group instead of a carbonitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
61274-90-6 |
|---|---|
Molekularformel |
C11H14N4O2 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
6-(2-morpholin-4-ylethoxy)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C11H14N4O2/c12-7-10-8-13-9-11(14-10)17-6-3-15-1-4-16-5-2-15/h8-9H,1-6H2 |
InChI-Schlüssel |
CPHCZLLQAWFLGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCOC2=NC(=CN=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B14586666.png)
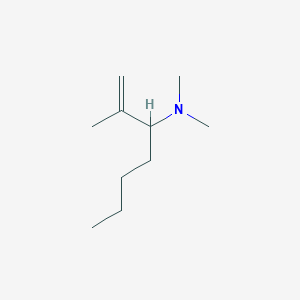
![Tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14586675.png)
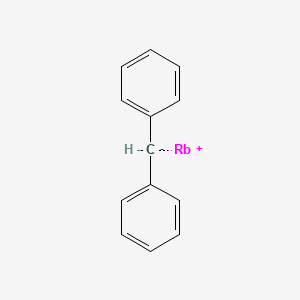
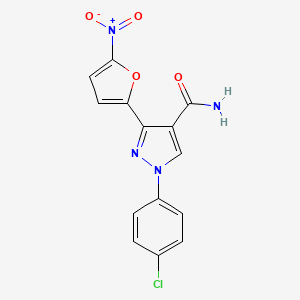
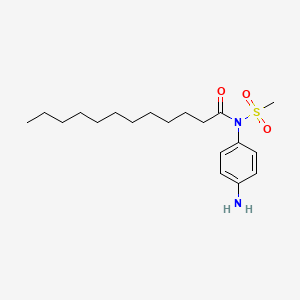

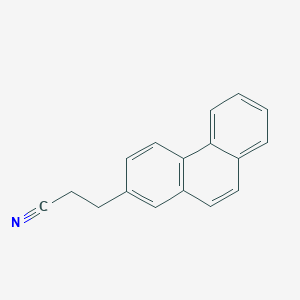
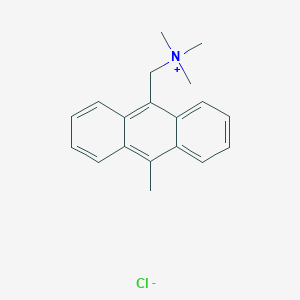
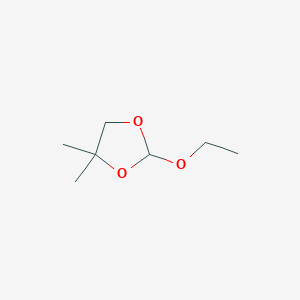
![2-[2-(3-Nitrophenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile](/img/structure/B14586723.png)
![2-Chloro-1-(piperidin-1-yl)-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B14586730.png)
